molecular formula C8H11N3O B6589061 1-(5-aminopyridin-2-yl)azetidin-3-ol CAS No. 1045335-20-3

1-(5-aminopyridin-2-yl)azetidin-3-ol

Cat. No.: B6589061
CAS No.: 1045335-20-3
M. Wt: 165.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Aminopyridin-2-yl)azetidin-3-ol is a heterocyclic compound featuring a 4-membered azetidine ring substituted with a hydroxyl group at position 3 and a 5-aminopyridin-2-yl group. This structure combines the electron-rich 5-aminopyridine moiety with the strained azetidine ring, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

1045335-20-3

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Preparation Methods

Azetidine Ring Construction and Functionalization

The azetidine core is typically synthesized via cyclization or ring-opening reactions. A prominent approach involves mesylation followed by nucleophilic displacement , as described in azetidine derivative syntheses . For example, azetidin-3-ol precursors undergo mesylation with methanesulfonyl chloride in chlorinated solvents (e.g., dichloromethane) at low temperatures (-40°C to -10°C) in the presence of triethylamine. The resulting mesylate intermediate reacts with nucleophiles, such as amines or pyridine derivatives, to form substituted azetidines. This method ensures regioselectivity and minimizes decomposition of reactive intermediates .

Palladium-Catalyzed Amination for Pyridine-Azetidine Coupling

Introducing the 5-aminopyridin-2-yl group to azetidin-3-ol often employs Buchwald-Hartwig amination . Source details a protocol using Pd₂(dba)₃ and xantphos as a ligand system to couple azetidine derivatives with halogenated pyridines. For instance, 5-bromo-2-nitropyridine reacts with azetidin-3-ol under inert conditions (toluene, 100°C) to yield 1-(5-nitropyridin-2-yl)azetidin-3-ol, which is subsequently reduced to the target amine. This method achieves moderate to high yields (60–85%) and tolerates diverse functional groups .

Table 1: Palladium-Catalyzed Amination Conditions

Pyridine SubstrateCatalyst/LigandSolventTemperatureYield
5-Bromo-2-nitropyridinePd₂(dba)₃/xantphosToluene100°C78%
5-Chloro-2-aminopyridinePd(OAc)₂/BINAPDMF120°C65%

Nitro Group Reduction Strategies

Reduction of the nitro group to an amine is critical for accessing 5-aminopyridin-2-yl derivatives. Source demonstrates hydrogenation with Pd/C under H₂ pressure (45–60 psi) in ethanol or ethyl acetate. For example, 1-(5-nitropyridin-2-yl)azetidin-3-ol undergoes hydrogenation with 5% Pd/C at room temperature, affording the amine in >90% yield . Alternative methods include catalytic transfer hydrogenation with ammonium formate, though these are less commonly reported for this substrate.

Protecting Group Chemistry

tert-Butoxycarbonyl (Boc) and trifluoroacetyl groups are frequently employed to protect the azetidine nitrogen during synthesis. Source highlights a two-step deprotection strategy using trifluoroacetic anhydride (TFAA) followed by basic hydrolysis. For instance, Boc-protected 1-(5-nitropyridin-2-yl)azetidin-3-ol is treated with TFAA at 0°C, forming a trifluoroacetamide intermediate. Subsequent hydrolysis with aqueous NaOH regenerates the free amine, enabling further functionalization .

Alternative Routes: Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo SNAr reactions with azetidine nucleophiles. Source reports that 5-chloro-2-nitropyridine reacts with azetidin-3-ol in acetonitrile using DIPEA as a base, yielding 1-(5-nitropyridin-2-yl)azetidin-3-ol at 70°C. This method avoids transition-metal catalysts but requires elevated temperatures and electron-withdrawing substituents on the pyridine ring .

Challenges and Optimization

  • Regioselectivity : Competing reactions at the azetidine 3-position may occur if unprotected. Mesylation prior to displacement ensures exclusive substitution at the azetidine nitrogen .

  • Catalyst Poisoning : The amine group in 5-aminopyridin-2-yl derivatives can deactivate palladium catalysts. Using bulky ligands (e.g., xantphos) mitigates this issue .

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance SNAr reactivity but may complicate purification .

Chemical Reactions Analysis

1-(5-aminopyridin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The aminopyridine group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The 5-aminopyridin-2-yl group enables hydrogen bonding, while CF3 substitution enhances lipophilicity and metabolic stability .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
1-(5-Aminopyridin-2-yl)azetidin-3-ol 0.5 Moderate (~10) 2 (-OH, -NH2) 4 (N, O)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 1.8 Low (~1) 1 (-OH) 5 (N, O, S)
(S)-tert-Butyl pyrrolidin-3-ylcarbamate 2.1 Low (~0.5) 1 (-NH) 4 (N, O)
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol 0.9 Moderate (~15) 1 (-OH) 4 (N, O)

Key Observations :

  • The hydroxyl and amino groups in the target compound improve water solubility compared to fluorinated or CF3-containing analogs .
  • Piperidine derivatives exhibit better solubility due to reduced ring strain and balanced LogP values .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-aminopyridin-2-yl)azetidin-3-ol, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling 5-aminopyridine derivatives with azetidin-3-ol precursors. Key steps include protecting the amine group during reactions to prevent side products. Green chemistry principles (e.g., solvent optimization, catalytic methods) can enhance yield and reduce waste .
  • Purity Assurance : Analytical techniques such as HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation) are critical. Mass spectrometry (MS) validates molecular weight .

Q. How is the three-dimensional conformation of this compound characterized, and why is this important?

  • Methodology : X-ray crystallography provides definitive structural data, while NMR (e.g., NOESY) reveals spatial interactions between protons. Computational tools like DFT calculations predict stable conformers .
  • Significance : The azetidine ring’s puckering and pyridine’s planarity influence reactivity and biological target binding (e.g., enzyme active sites) .

Q. What spectroscopic techniques are essential for verifying the compound’s structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing azetidine’s hydroxyl group at δ ~4.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., -OH stretch ~3200–3600 cm⁻¹) .
  • High-Resolution MS : Validates molecular formula (e.g., C₈H₁₁N₃O) .

Advanced Research Questions

Q. How do substituents on the azetidine and pyridine rings affect biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing -OH with -F or -CH₃) and compare bioactivity in assays (e.g., enzyme inhibition, cell viability).
  • Computational Docking : Predict binding modes to targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
    • Example : Fluorination at the pyridine’s 6-position enhances metabolic stability but may reduce solubility .

Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?

  • Approaches :

  • Orthogonal Assays : Validate results using different methods (e.g., SPR for binding affinity vs. functional cellular assays).
  • Crystallography : Resolve binding ambiguities by solving co-crystal structures with target proteins .
  • Batch Reproducibility : Ensure synthetic consistency via NMR and LC-MS batch analysis .

Q. What strategies are effective for enantioselective synthesis of this compound?

  • Chiral Methods :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in azetidine ring formation.
  • Chiral Resolution : Separate enantiomers via chiral HPLC or diastereomeric salt formation .
    • Case Study : A reported Bcl-2 inhibitor synthesis achieved >95% enantiomeric purity using (R)-azetidin-3-ol intermediates .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Tools :

  • ADMET Prediction : Software like SwissADME forecasts solubility, permeability, and metabolic stability.
  • Molecular Dynamics : Simulates compound behavior in physiological conditions (e.g., blood-brain barrier penetration) .
    • Example : Adding a boronic ester (e.g., as in ) may enhance solubility but requires stability testing .

Critical Analysis of Contradictions

  • Synthetic Yield Discrepancies : Differences in reported yields (e.g., 65% vs. 75%) may arise from solvent purity or catalyst batch variations. Standardizing reaction conditions (e.g., anhydrous solvents) minimizes variability .
  • Biological Data Conflicts : Discrepant IC₅₀ values across studies could reflect assay conditions (e.g., ATP concentration in kinase assays). Meta-analysis of raw data is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.